molecular formula C11H14ClF2N B6171209 1-(2,6-difluorophenyl)-3-methylcyclobutan-1-amine hydrochloride, Mixture of diastereomers CAS No. 2731014-70-1

1-(2,6-difluorophenyl)-3-methylcyclobutan-1-amine hydrochloride, Mixture of diastereomers

Cat. No.: B6171209
CAS No.: 2731014-70-1
M. Wt: 233.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Difluorophenyl)-3-methylcyclobutan-1-amine hydrochloride is a chemical compound characterized by its unique structure, which includes a cyclobutane ring substituted with a difluorophenyl group and a methyl group, along with an amine group. This compound exists as a mixture of diastereomers, meaning it has multiple stereoisomers that are not mirror images of each other.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-difluorophenyl)-3-methylcyclobutan-1-amine hydrochloride typically involves multiple steps, starting with the preparation of the difluorophenyl compound. One common approach is to start with 2,6-difluorobenzonitrile, which undergoes a series of reactions including reduction, cyclization, and amination.

Industrial Production Methods: In an industrial setting, the production process is optimized for efficiency and yield. Large-scale synthesis may involve continuous flow reactors and advanced purification techniques to ensure the production of high-purity diastereomeric mixtures. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize the desired product while minimizing by-products.

Types of Reactions:

  • Reduction: Reduction reactions can be used to convert functional groups to simpler forms, such as converting nitro groups to amines.

  • Substitution: Substitution reactions involve replacing one functional group with another, which can be useful in modifying the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Products may include carboxylic acids, ketones, or alcohols.

  • Reduction: The major products are typically amines or alcohols.

  • Substitution: The products can vary widely based on the substituents involved, ranging from halogenated compounds to alkylated derivatives.

Scientific Research Applications

1-(2,6-Difluorophenyl)-3-methylcyclobutan-1-amine hydrochloride has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.

  • Medicine: It has potential therapeutic applications, including as a precursor for drugs targeting various diseases.

  • Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 1-(2,6-difluorophenyl)-3-methylcyclobutan-1-amine hydrochloride exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. For example, it could inhibit or activate certain enzymes, modulate receptor activity, or interfere with signaling pathways.

Comparison with Similar Compounds

  • 1-(2,6-Difluorophenyl)ethanone: A related compound with a similar difluorophenyl group but a different functional group.

  • 3-Methylcyclobutan-1-amine: A compound with a similar cyclobutane ring but lacking the difluorophenyl group.

  • Other diastereomeric mixtures: Compounds with similar structural features but different stereochemistry.

Uniqueness: 1-(2,6-Difluorophenyl)-3-methylcyclobutan-1-amine hydrochloride is unique due to its combination of the difluorophenyl group and the cyclobutane ring, which imparts distinct chemical and physical properties. Its diastereomeric nature adds complexity to its behavior and applications.

Properties

CAS No.

2731014-70-1

Molecular Formula

C11H14ClF2N

Molecular Weight

233.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.